![molecular formula C13H11ClN4OS B3731591 8-[(4-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3731591.png)
8-[(4-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one
Overview
Description
8-[(4-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is a chemical compound with various scientific research applications. It is commonly referred to as 4CMTB and is used in different fields of study, including biology, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4CMTB involves the modulation of ion channels, which are important in the regulation of cellular processes such as the transmission of nerve impulses and the regulation of intracellular calcium levels. 4CMTB has been shown to modulate the activity of transient receptor potential (TRP) channels, which are a family of ion channels that are important in sensory perception, pain sensation, and the regulation of intracellular calcium levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4CMTB include the modulation of ion channels, the induction of apoptosis in cancer cells, and the enhancement of natural killer cell activity. In cancer cells, 4CMTB has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is important in the biosynthesis of pyrimidine nucleotides. This inhibition leads to the depletion of pyrimidine nucleotides, which are important in DNA synthesis and cell proliferation. In addition, 4CMTB has been shown to induce the expression of pro-apoptotic proteins, which leads to the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4CMTB in lab experiments is its ability to modulate ion channels, which are important in the regulation of cellular processes. This makes it a useful tool in studying the role of ion channels in various cellular processes. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. However, one limitation of using 4CMTB in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
For the use of 4CMTB in scientific research include the development of novel anti-cancer and immunotherapies, as well as the study of its role in modulating ion channels in different cellular processes.
Scientific Research Applications
4CMTB has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, 4CMTB has been shown to inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is programmed cell death, in cancer cells. In neurobiology, 4CMTB has been shown to modulate the activity of ion channels, which are important in the transmission of nerve impulses. In immunology, 4CMTB has been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer cells and viruses.
properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGIGNVHCVPTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-chlorobenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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